![molecular formula C15H13N3OS B2709287 2-(5-Methylthiophen-2-yl)quinoline-4-carbohydrazide CAS No. 351327-53-2](/img/structure/B2709287.png)
2-(5-Methylthiophen-2-yl)quinoline-4-carbohydrazide
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Overview
Description
2-(5-Methylthiophen-2-yl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C15H13N3OS . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of 2-(5-Methylthiophen-2-yl)quinoline-4-carbohydrazide is 283.35 . The linear formula of this compound is C15H13N3OS .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(5-Methylthiophen-2-yl)quinoline-4-carbohydrazide are not fully detailed in the available resources. The compound has a molecular weight of 283.35 and a linear formula of C15H13N3OS .Scientific Research Applications
Antimicrobial Properties
Quinoline derivatives, including those related to 2-(5-Methylthiophen-2-yl)quinoline-4-carbohydrazide, have been extensively studied for their antimicrobial activities. For instance, the preparation and evaluation of quinoline derivatives containing an azole nucleus have demonstrated good to moderate activity against various microorganisms (Özyanik et al., 2012). Similarly, new pyrrolylthieno[2,3-b]-quinoline derivatives have been synthesized and screened for antibacterial and antifungal activities, highlighting the potential of quinoline compounds in antimicrobial applications (Geies et al., 1998).
Anticancer Activity
Quinoline derivatives have also been explored for their anticancer properties. Novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives were synthesized and demonstrated significant activity against Staphylococcus aureus and Enterococcus faecalis, with implications for anticancer research (Bodke et al., 2017). Another study identified a novel scaffold, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide, which led to the development of quinoline derivatives with significant anti-cancer activity against neuroblastoma and breast adenocarcinoma cell lines (Bingul et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-(5-methylthiophen-2-yl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-9-6-7-14(20-9)13-8-11(15(19)18-16)10-4-2-3-5-12(10)17-13/h2-8H,16H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGRBQNHAUMKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylthiophen-2-yl)quinoline-4-carbohydrazide |
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